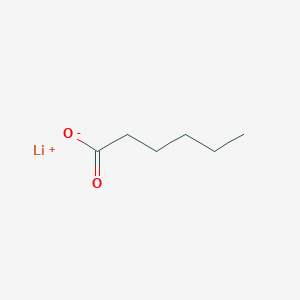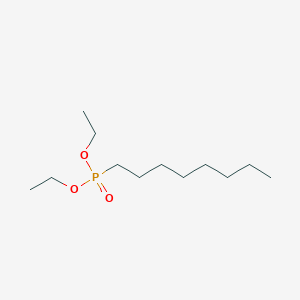
Lithium caproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium caproate is a chemical compound that is widely used in scientific research due to its unique properties. It is a salt of lithium and caproic acid and is often used as a pharmacological agent in the study of various biological processes.
Wirkmechanismus
The mechanism of action of lithium caproate is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of serotonin and norepinephrine, which are important neurotransmitters involved in mood regulation.
Biochemische Und Physiologische Effekte
Lithium caproate has been shown to have several biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. It can also increase the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium caproate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It also has a long half-life, which means that it remains active in the body for a longer period of time. However, it can be difficult to work with due to its hygroscopic nature, which means that it absorbs moisture from the air.
Zukünftige Richtungen
There are several future directions for the use of lithium caproate in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of lithium caproate.
Conclusion:
Lithium caproate is a valuable tool in scientific research due to its unique properties and potential therapeutic benefits. It has been shown to have a neuroprotective effect and can help to regulate mood and behavior. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
Lithium caproate can be synthesized by reacting lithium hydroxide with caproic acid. The reaction produces lithium caproate and water. The resulting compound is a white crystalline powder that is soluble in water and alcohol.
Wissenschaftliche Forschungsanwendungen
Lithium caproate is used in various scientific research applications, including the study of neurotransmitters, brain function, and the treatment of bipolar disorder. It has been shown to have a neuroprotective effect and can help to regulate mood and behavior.
Eigenschaften
CAS-Nummer |
16577-51-8 |
|---|---|
Produktname |
Lithium caproate |
Molekularformel |
C6H11LiO2 |
Molekulargewicht |
122.1 g/mol |
IUPAC-Name |
lithium;hexanoate |
InChI |
InChI=1S/C6H12O2.Li/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
PNDUWCHQCLZPAH-UHFFFAOYSA-M |
Isomerische SMILES |
[Li+].CCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCC(=O)[O-] |
Kanonische SMILES |
[Li+].CCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















